9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is an organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:
Condensation Reaction: The initial step often involves the condensation of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the xanthene core structure.
Oxidation: The final step may involve oxidation to introduce the ketone functionalities at the 1 and 8 positions of the xanthene ring.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or solid acid catalysts can be employed to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Aluminum chloride, ferric chloride.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohol derivatives of the xanthene ring.
Substitution: Various substituted xanthenes depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activities are explored in medicinal chemistry. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.
Medicine
In medicinal research, derivatives of this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific biological pathways, offering possibilities for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It may also find applications in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound, lacking the hydroxyphenyl and ketone groups.
Fluorene: Similar structure but with a different core ring system.
Phenolphthalein: Another xanthene derivative with distinct functional groups.
Uniqueness
9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the presence of both hydroxyphenyl and ketone functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
9-(4-Hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic organic compound belonging to the xanthene family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The following sections will delve into its synthesis, biological activity, and relevant research findings.
Synthesis
The compound can be synthesized through various methods. One notable approach involves the ultrasound-assisted synthesis using lime juice as a catalyst. This method not only enhances yield but also promotes eco-friendly practices in organic synthesis . The general steps for synthesis include:
- Condensation Reaction : 4-hydroxybenzaldehyde is reacted with cyclohexanone in the presence of a catalyst (e.g., p-toluenesulfonic acid).
- Cyclization : The resulting intermediate undergoes cyclization under acidic or basic conditions.
- Oxidation : Final oxidation introduces ketone functionalities at the 1 and 8 positions of the xanthene ring.
Antioxidant Activity
Research indicates that compounds in the xanthene family exhibit significant antioxidant properties. These properties are attributed to the hydroxyphenyl group which allows for effective radical scavenging activities. Studies suggest that derivatives of this compound can neutralize free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound. The compound was tested against various bacterial strains and demonstrated notable inhibition zones:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest its potential as an antibacterial agent .
Anti-inflammatory Properties
The compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .
Study on Antibacterial Activity
A study conducted by researchers utilized ultrasound-assisted synthesis to produce this compound and evaluated its antibacterial activity against multiple strains. The findings revealed that the synthesized compound exhibited substantial antibacterial activity comparable to standard antibiotics .
Antioxidant Efficacy Assessment
Another research project focused on assessing the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenged DPPH radicals with an IC50 value significantly lower than that of common antioxidants like ascorbic acid .
The biological activities of this compound are thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Interaction : The hydroxyphenyl group can form hydrogen bonds with receptor sites, modulating their activity.
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17,20H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIXRCHRHEPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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